N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-22-16(9-15(21-22)11-2-4-12(19)5-3-11)18(25)20-13-8-17(24)23(10-13)14-6-7-14/h2-5,9,13-14H,6-8,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOVZRDSGNMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F6210-1071, also known as EI-1071, is a selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF1R) . CSF1R, also known as cFMS kinase, plays a crucial role in the survival and maintenance of M2 tumor-associated macrophages (TAMs), which contribute to tumor progression by accelerating angiogenesis, metastasis, and immunosuppression.
Mode of Action
EI-1071 interacts with CSF1R, inhibiting its activity. This inhibition disrupts the signaling pathway that regulates the survival and maintenance of M2 TAMs. The compound exhibits nanomolar potency for the inhibition of CSF-1R.
Biochemical Pathways
By inhibiting CSF1R, EI-1071 affects the biochemical pathways that regulate the survival and maintenance of M2 TAMs. This disruption can potentially halt cancer progression.
Pharmacokinetics
EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies. It exhibits hepatocyte stability, high Caco-2 permeability, and favorable pharmacokinetic profiles.
Result of Action
The inhibition of CSF1R by EI-1071 leads to a reduction in the survival and maintenance of M2 TAMs. This can potentially halt cancer progression. In cell-based bioassays, EI-1071 inhibited CSF1R activity in human monocytes/macrophages, AML-5 leukemia, and osteoclasts.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) share the fluorophenyl-pyrazole backbone but differ in key aspects:
- Core Structure : These analogs have a dihydro-pyrazoline (partially saturated) ring, whereas the target compound features a fully aromatic pyrazole.
- Substituents: The analogs lack the carboxamide-linked pyrrolidinone moiety and instead have aldehyde or ketone groups at position 1.
- Implications : The saturated pyrazoline ring may enhance conformational flexibility, while the aromatic pyrazole in the target compound could improve metabolic stability .
Thiadiazole-Pyrrolidinone Analogs ()
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares the 5-oxopyrrolidine and 4-fluorophenyl groups but diverges in the heterocyclic core:
- Core Structure : A thiadiazole replaces the pyrazole, altering electronic properties due to sulfur’s electronegativity.
- Substituents: The isopropyl group on the thiadiazole contrasts with the cyclopropyl-pyrrolidinone in the target compound.
- Implications : Thiadiazoles often enhance binding to enzymes or receptors via sulfur interactions, but the pyrazole’s aromaticity may favor π-π stacking in the target molecule .
Benzimidazole-Pyrrolidinone Derivatives ()
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate incorporates a benzimidazole core and a 2-oxopyrrolidinyl group:
Cannabinoid Receptor Ligands ()
- CB1/CB2 Binding : Analogs like WIN 55212-2 and HU 210 show that fluorinated aromatic rings enhance affinity for CB1/CB2 receptors. The target’s 4-fluorophenyl group may similarly optimize receptor interactions, though specific data are lacking .
Comparative Data Table
Key Research Findings
- Electronic Effects: The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, as seen in cannabinoid receptor ligands .
- Heterocyclic Diversity : Pyrazole cores (target) vs. thiadiazole or benzimidazole (analogs) demonstrate trade-offs between aromaticity, solubility, and binding kinetics.
Preparation Methods
Pyrrolidinone Core Synthesis
The pyrrolidinone ring is synthesized via cyclocondensation of γ-keto amines or radical dimerization of pyrazole derivatives . Source demonstrates that 5-oxopyrrolidin-3-yl amines form through cyclization of hydrazinopyrazole intermediates with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions (yield: 72–85%). Cyclopropanation is achieved via Simmons–Smith reactions using diethylzinc and diiodomethane, with yields exceeding 90% when catalyzed by chiral auxiliaries.
Pyrazole-Carboxylic Acid Synthesis
The pyrazole ring is constructed using Knorr pyrazole synthesis or condensation of hydrazines with 1,3-diketones . Patent highlights alkylation of pyrazole-3-carboxylates with methylating agents (e.g., dimethyl sulfate) to introduce the N-methyl group, though this method produces regioisomers requiring chromatographic separation. A superior approach involves direct cyclization of 2,4-diketocarboxylic esters with N-methylhydrazines , achieving >95% regioselectivity for the 1,5-disubstituted pyrazole.
Stepwise Synthesis Protocols
Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-yl Amine
Step 1: Cyclization of 5-Hydrazinopyrazole
5-Hydrazinopyrazole derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol under reflux (24 h) to yield 5-oxopyrrolidin-3-yl hydrazides. Acidic hydrolysis (HCl, 6M) liberates the free amine.
Step 2: Cyclopropanation
The amine intermediate undergoes cyclopropanation using cyclopropylboronic acid and copper(II) acetate in dichloromethane at 0°C. Yields reach 88% with <2% over-alkylation.
Synthesis of 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Step 1: Condensation of 4-Fluorophenylacetone with Diethyl Oxalate
4-Fluorophenylacetone and diethyl oxalate undergo Claisen condensation in THF with NaH (0°C, 2 h) to form ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate (yield: 78%).
Step 2: Cyclization with Methylhydrazine
The diketone reacts with methylhydrazine in ethanol (reflux, 12 h) to form the pyrazole ring. Regioselectivity is controlled by slow addition of hydrazine (5°C/min), favoring the 1,5-disubstituted isomer (94:6 ratio).
Step 3: Saponification
The ethyl ester is hydrolyzed with NaOH (2M, 70°C, 4 h) to the carboxylic acid (yield: 91%).
Amide Coupling and Final Product Isolation
Coupling Reagents and Conditions
The pyrrolidinone amine and pyrazole-carboxylic acid are coupled using HATU/DIPEA in DMF (25°C, 8 h), achieving >98% conversion. Alternatives like EDCI/HOBt yield comparable results but require longer reaction times (16 h).
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding white crystals (mp: 162–164°C). Purity is confirmed by HPLC (>99.5%) and ¹H/¹³C NMR.
Optimization Strategies and Industrial Scaling
Isomer Control in Pyrazole Formation
Catalyst Screening
Adding p-toluenesulfonic acid (10 mol%) during cyclization reduces isomer formation from 6% to <1% by protonating the hydrazine intermediate, directing regioselectivity.
Solvent Effects
Using acetonitrile instead of ethanol accelerates cyclization (4 h vs. 12 h) and improves yield (96% vs. 78%).
Large-Scale Cyclopropanation
Continuous Flow Reactors
A continuous flow system with diethylzinc/diiodomethane (residence time: 2 min) achieves 92% yield at 100 g scale, eliminating batch variability.
Comparative Analysis of Methodologies
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
